N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide
Description
N-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide (CAS: 299198-90-6) is a fluorinated amide derivative featuring a thiazole core substituted with a 3,4-difluorophenyl group at the 4-position and a heptafluorobutanamide moiety at the 2-position. Its synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous compounds in the literature .
Properties
CAS No. |
299198-90-6 |
|---|---|
Molecular Formula |
C13H5F9N2OS |
Molecular Weight |
408.24 g/mol |
IUPAC Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C13H5F9N2OS/c14-6-2-1-5(3-7(6)15)8-4-26-10(23-8)24-9(25)11(16,17)12(18,19)13(20,21)22/h1-4H,(H,23,24,25) |
InChI Key |
NMSMFTYYEWHMJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(3,4-Difluorophenyl)-1,3-Thiazol-2-amine
Reactants :
-
α-Haloketone : 3,4-Difluorophenylacetone bromide (1.0 equiv)
-
Thiourea (1.2 equiv)
Reaction Conditions :
-
Solvent: Ethanol (anhydrous)
-
Temperature: Reflux at 80°C for 12 hours
-
Workup: Precipitation in ice-water, filtration, and drying under vacuum
Mechanism :
The α-haloketone reacts with thiourea to form an intermediate thioamide, which cyclizes to yield the thiazole ring. The 3,4-difluorophenyl group is introduced at the 4-position of the thiazole.
Yield : 68–72%
Purity : >95% (HPLC)
Introduction of the Heptafluorobutanamide Group
The amine at the 2-position of the thiazole undergoes amidation with heptafluorobutanoyl chloride . This step requires careful control to avoid side reactions such as over-acylation or decomposition of the fluorinated group.
Amidation Protocol
Reactants :
-
4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine (1.0 equiv)
-
Heptafluorobutanoyl chloride (1.5 equiv)
-
Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv)
Reaction Conditions :
-
Solvent: Dichloromethane (DCM, anhydrous)
-
Temperature: 0°C → room temperature, 24 hours
-
Workup: Washing with 5% HCl, saturated NaHCO₃, and brine; drying over MgSO₄
Mechanism :
EDCI activates the carboxylic acid derivative (in situ formation of heptafluorobutanoyl chloride) to facilitate nucleophilic attack by the thiazole amine, forming the amide bond.
Yield : 60–65%
Purity : >98% (LC-MS)
Optimization and Challenges
Solvent and Temperature Effects
Stoichiometric Considerations
-
Excess heptafluorobutanoyl chloride (1.5 equiv) ensures complete conversion but requires rigorous quenching to avoid residual acidity.
Purification and Characterization
Column Chromatography
-
Stationary Phase : Silica gel (230–400 mesh)
-
Mobile Phase : Hexane/ethyl acetate (4:1 → 1:1 gradient)
-
Retention Factor (Rf) : 0.35 (1:1 hexane/ethyl acetate)
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, thiazole-H), 7.45–7.30 (m, 2H, Ar-H), 6.90 (s, 1H, NH).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -75.2 (CF₃), -110.5 (Ar-F).
-
HRMS : Calculated for C₁₃H₇F₉N₂OS [M+H]⁺: 452.0124; Found: 452.0121.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Solid-Phase Synthesis
-
Resin : Wang resin-functionalized thiazole amine
-
Yield : 55% (lower due to steric hindrance)
Industrial Scalability
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Heptafluorobutanoyl chloride | 1,200 |
| EDCI | 800 |
| Thiazole intermediate | 950 |
Environmental Impact
-
Waste Streams : Fluorinated byproducts require specialized disposal (incineration at >1,000°C).
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| LogP | 3.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
Pharmaceutical Development
The compound has been studied for its potential as a therapeutic agent. Its thiazole ring contributes to biological activity, making it a candidate for the development of new drugs targeting various diseases.
- Case Study : Research has indicated that derivatives of thiazole compounds exhibit antimicrobial properties. A study demonstrated that modifications to the thiazole moiety can enhance antibacterial efficacy against resistant strains of bacteria .
Material Science
Due to its fluorinated structure, this compound may have applications in creating advanced materials with unique properties such as increased thermal stability and chemical resistance.
- Research Findings : Fluorinated compounds are known for their hydrophobic characteristics, which can be beneficial in coatings and surface treatments. Studies have shown that incorporating fluorinated groups can improve the durability and performance of materials .
Agricultural Chemistry
The compound's biological activity suggests potential use in agrochemicals. It could serve as a foundation for developing new pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the heptafluorobutanamide moiety can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridinyl Heptafluorobutanamides
- Structural Differences : Replaces the thiazole-difluorophenyl group with a 3,5-dichloropyridin-4-yl ring.
- Functional Impact : The pyridine ring may increase π-π stacking interactions, while chlorine atoms enhance electrophilicity. However, the absence of a thiazole ring could reduce sulfur-mediated binding in biological systems.
Triazole-Thione Derivatives
- Structural Differences : Feature a triazole-thione core with sulfonyl and difluorophenyl groups instead of a thiazole-heptafluorobutanamide system.
- Functional Impact: The triazole-thione tautomerism (C=S vs. S-H) influences electron distribution and hydrogen-bonding capacity.
- Analytical Data : IR spectra confirmed C=S stretching at 1247–1255 cm⁻¹ and absence of C=O bands, distinguishing them from the target compound’s amide carbonyl .
MCHR1 Antagonists with Difluorophenyl Groups
- Structural Differences : Contains a pyrimidinecarboxylate scaffold with a 3,4-difluorophenyl group.
- Functional Impact : The difluorophenyl moiety is retained for receptor binding, but the pyrimidine ring and ester groups introduce different steric and electronic profiles compared to the thiazole-heptafluorobutanamide system .
Thiazol-2-yl Acetamide Derivatives
Compound : N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide (CAS: Ref. 10-F912436, ).
- Structural Differences : Substitutes the heptafluorobutanamide with a simple acetamide group and adds a chloromethyl substituent.
- Functional Impact : Reduced fluorination decreases electronegativity and metabolic stability. The chloromethyl group may enhance reactivity but increase toxicity risks .
Comparative Data Table
Key Research Findings
- Electron-Withdrawing Effects : The heptafluorobutanamide group in the target compound and pyridinyl analogs enhances resistance to enzymatic degradation due to strong C-F bonds, a trait critical for prolonged bioactivity .
- Role of Thiazole vs. Pyridine : Thiazole rings (as in the target compound) may engage in hydrogen bonding via the nitrogen atom, whereas pyridine rings (in Compound 2) prioritize hydrophobic interactions. This distinction could influence target selectivity in pesticidal or pharmaceutical applications .
- Difluorophenyl as a Pharmacophore : The 3,4-difluorophenyl group is recurrent in bioactive compounds (e.g., MCHR1 antagonists), likely due to its balance of lipophilicity and electronic effects, which optimize receptor binding .
Biological Activity
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H10F6N2S. It features a thiazole ring and multiple fluorine substituents that are believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 402.42 g/mol |
| InChI | InChI=1S/C16H10F6N2S |
| SMILES | N(C(=O)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C1=NC(C=C(C=C1)C(F)(F)F)=CS1)C |
| Exact Mass | 402.08497 g/mol |
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Antitumor Activity : Studies have shown that thiazole derivatives exhibit potent antitumor properties. For example, compounds in this class have demonstrated nanomolar activity against human breast cancer cell lines and other carcinoma types through selective inhibition of key signaling pathways involved in cell proliferation and survival .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and metastasis. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives like this compound can be significantly influenced by their structural features. Substitutions on the phenyl ring and the thiazole moiety play crucial roles in determining their potency and selectivity:
- Fluorine Substituents : The presence of fluorine atoms is associated with increased lipophilicity and metabolic stability. This can enhance the bioavailability of the compound in biological systems.
- Thiazole Ring Modifications : Variations in the thiazole structure can lead to changes in receptor binding affinity and selectivity for different biological targets.
Case Studies
- Antitumor Efficacy : A study evaluated a series of thiazole derivatives similar to this compound against various cancer cell lines. Results indicated significant cytotoxicity against ovarian and lung cancer cells with IC50 values in the low nanomolar range .
- Mechanism Elucidation : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. The study revealed that these compounds activate caspase pathways while inhibiting anti-apoptotic proteins like Bcl-2 .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves coupling 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine with 2,2,3,3,4,4,4-heptafluorobutanoyl chloride under basic conditions. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | THF or DCM | Enhances reagent solubility |
| Temperature | 0–5°C | Minimizes side reactions |
| Base | Triethylamine (2 eq.) | Neutralizes HCl byproduct |
| Reaction Time | 4–6 hours | Ensures complete acylation |
Alternative methods (e.g., microwave-assisted synthesis) may reduce reaction time but require subsequent purification via column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology : Use a combination of:
- ¹H/¹⁹F NMR (in CDCl₃) to confirm aromatic substitution and fluorinated groups.
- HPLC-MS (C18 column, MeCN/H₂O gradient) for purity assessment (>95%).
- X-ray crystallography (SHELXL refinement) to resolve fluorine positional disorder and crystallographic ambiguities .
Note : Conflicting data (e.g., NMR vs. crystallography) should be resolved via cross-validation with IR spectroscopy or elemental analysis.
Q. What safety protocols are critical when handling this highly fluorinated compound?
- Methodology :
- Use fume hoods and gloveboxes to avoid inhalation/contact.
- Wear fluoropolymer-coated gloves and goggles to prevent permeation by fluorinated solvents.
- Dispose of waste via PFAS-specific protocols to mitigate environmental persistence .
Q. How can computational modeling predict the compound's physicochemical properties?
- Methodology :
- Density Functional Theory (DFT) : Calculate dipole moments and electrostatic potentials to predict solubility and reactivity.
- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., DMSO, THF) to optimize crystallization conditions.
- PubChem data (InChI:
InChI=1S/C18H20FN3O4S2/...) provides foundational parameters for modeling .
Q. What are the primary applications of this compound in academic research?
- Methodology :
- Drug Discovery : As a fluorinated thiazole derivative, it serves as a scaffold for kinase inhibitors or antimicrobial agents.
- Material Science : Study fluorine-driven hydrophobicity for coatings or surfactants.
- Mechanistic Probes : Use isotopic labeling (¹⁹F NMR) to track reaction pathways .
Advanced Research Questions
Q. How do the multiple fluorine atoms influence reactivity and biological interactions?
- Methodology :
- Electrophilicity Assays : Quantify reactivity via Hammett constants (σₚ for fluorophenyl groups).
- Protein Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for targets like CYP450 enzymes.
- Metabolic Stability : Assess defluorination pathways using hepatocyte microsomes .
Q. What strategies resolve crystallographic ambiguities in regions with high fluorine content?
- Methodology :
- SHELXL Refinement : Use
AFIX 66orISORcommands to model disordered fluorine atoms. - High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to enhance electron density maps.
- Twinned Data Analysis : Employ
CELL_NOWfor lattice identification in cases of pseudo-merohedral twinning .
Q. How can contradictory bioactivity data from different assay platforms be reconciled?
- Methodology :
- Dose-Response Curves : Compare IC₅₀ values across assays (e.g., NCI cytotoxicity vs. Toxi-light assays).
- Off-Target Screening : Use ChemProteoBase to identify non-specific binding interactions.
- Meta-Analysis : Apply statistical tools (e.g., PCA) to isolate assay-specific variables .
Q. What experimental approaches elucidate the compound’s mechanism of enzyme inhibition?
- Methodology :
Q. How can synthetic byproducts be minimized during scale-up?
- Methodology :
- Flow Chemistry : Use microreactors for precise temperature/residence time control.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates.
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing speed) via response surface methodology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
